Jatrophatrione

Description

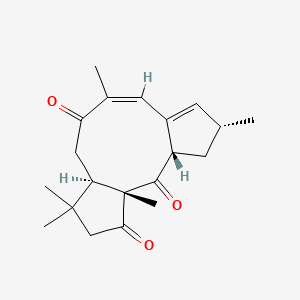

Structure

3D Structure

Properties

CAS No. |

58298-76-3 |

|---|---|

Molecular Formula |

C20H26O3 |

Molecular Weight |

314.4 g/mol |

IUPAC Name |

(1S,3S,7R,10Z,14R)-3,6,6,10,14-pentamethyltricyclo[10.3.0.03,7]pentadeca-10,12-diene-2,4,9-trione |

InChI |

InChI=1S/C20H26O3/c1-11-6-13-8-12(2)15(21)9-16-19(3,4)10-17(22)20(16,5)18(23)14(13)7-11/h6,8,11,14,16H,7,9-10H2,1-5H3/b12-8-/t11-,14-,16+,20-/m0/s1 |

InChI Key |

TYBGBKQPLBAYQG-CJIMKZOCSA-N |

SMILES |

CC1CC2C(=C1)C=C(C(=O)CC3C(CC(=O)C3(C2=O)C)(C)C)C |

Isomeric SMILES |

C[C@@H]1C[C@H]2C(=C1)/C=C(\C(=O)C[C@H]3[C@](C2=O)(C(=O)CC3(C)C)C)/C |

Canonical SMILES |

CC1CC2C(=C1)C=C(C(=O)CC3C(CC(=O)C3(C2=O)C)(C)C)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Jatrophatrione; NSC 254668; NSC-254668; NSC254668; |

Origin of Product |

United States |

Occurrence and Botanical Sources of Jatrophatrione

The Genus Jatropha as a Primary Source of Diterpenes

The genus Jatropha, belonging to the family Euphorbiaceae, is a significant source of diverse secondary metabolites, including diterpenes. researchgate.netnih.govnih.gov This genus comprises approximately 170 to 180 species distributed across tropical and subtropical regions globally, with many species originating from the Americas. nih.govmdpi.comwikipedia.org Jatropha species have been recognized for their production of a variety of diterpenes, with around 140 different diterpenes reported from this genus to date. nih.gov These compounds exhibit structural diversity and have been associated with various biological activities. nih.gov

Specific Jatropha Species Documented to Contain Jatrophatrione

This compound has been specifically identified in several Jatropha species. Research has focused on isolating and characterizing this compound from different plant sources.

Jatropha microrhiza

Jatropha microrhiza is one of the documented sources of this compound. This compound was isolated from the roots of J. microrhiza. nih.govnih.gov Early research characterized this compound from this species. nih.gov

Jatropha dioica

Jatropha dioica, commonly known as "sangre de drago" or "leatherstem," is another species known to contain this compound. nih.govmdpi.comnih.govnih.gov this compound has been isolated from the roots of J. dioica. nih.govresearchgate.net Studies on the root extract of J. dioica using techniques like HPLC have identified this compound as one of the main components, alongside other diterpenoids like riolozatrione (B1238254) and citlalitrione (B219042). mdpi.comnih.gov

Jatropha gossypiifolia

Jatropha gossypiifolia, also known by common names such as "bellyache bush" or "black physic nut," has also been reported to contain this compound. researchgate.netscielo.brindianmedicinalplants.info Phytochemical investigations of different parts of J. gossypiifolia have indicated the presence of various compounds, including diterpenes like this compound. researchgate.netscielo.br

Here is a table summarizing the Jatropha species documented to contain this compound:

| Jatropha Species | Plant Part Documented to Contain this compound |

| Jatropha microrhiza | Roots |

| Jatropha dioica | Roots |

| Jatropha gossypiifolia | Various parts (reported in phytochemical studies) researchgate.netscielo.br |

Distribution and Accumulation within Plant Tissues (e.g., Roots)

Based on the available research, this compound appears to be significantly present in the roots of the Jatropha species studied, particularly Jatropha microrhiza and Jatropha dioica. nih.govnih.govresearchgate.net The isolation of this compound from root extracts in multiple studies suggests that roots are a primary site of accumulation for this compound in these species. nih.govmdpi.comnih.govnih.govresearchgate.net While some studies on Jatropha gossypiifolia indicate the presence of this compound in different parts, the roots are consistently highlighted as a source in the context of isolation and characterization for J. microrhiza and J. dioica. The distribution of secondary metabolites within a plant can be influenced by factors such as the plant's developmental stage, environmental conditions, and the specific tissue type, including vascular tissues like xylem and phloem which are involved in transport throughout the plant. uvigo.eslibretexts.orgnih.gov

Ethnobotanical Contextualization of Source Plants in Traditional Medicine (Academic Perspective)

From an academic perspective, the Jatropha genus has a rich history of use in traditional medicine across various cultures, particularly in the regions where these plants are native, such as the Americas, Africa, and Asia. nih.govmdpi.comscispace.com Ethnobotanical studies document the traditional applications of different Jatropha species for a wide range of ailments. nih.govscispace.complantsciencejournal.comwikipedia.orgjournalacri.comnparks.gov.sgresearchgate.net

Specifically, Jatropha dioica has been traditionally used in Mexican herbal medicine since pre-Hispanic times, often referred to as "sangre de drago" due to its red-colored sap. nih.govarizona.eduwikipedia.org Traditional uses of J. dioica include applications for dental issues, wound healing, and as an antibacterial and antiviral agent. plantsciencejournal.comwikipedia.org The roots, stems, and the whole plant have been utilized in traditional practices. plantsciencejournal.com

Jatropha gossypiifolia is another species with extensive traditional uses, particularly in tropical countries. researchgate.netscispace.comwikipedia.org Different parts of the plant, including leaves, stems, roots, seeds, and latex, have been employed in various traditional preparations. scielo.brscispace.comwikipedia.org Traditional applications of J. gossypiifolia are diverse and have been reported for conditions such as inflammation, pain, infections, and gastrointestinal issues. researchgate.netscielo.brscispace.comwikipedia.orgjournalacri.comnparks.gov.sg

While traditional medicine practices utilize crude extracts or specific plant parts, the identification and isolation of compounds like this compound through phytochemical research provide a scientific basis for understanding the potential bioactive constituents that may contribute to these traditional uses. scispace.comacademicjournals.org Academic research aims to validate these traditional claims by investigating the pharmacological properties of isolated compounds and plant extracts. scispace.comacademicjournals.org

Isolation and Purification Methodologies for Jatrophatrione

Conventional Extraction Techniques Employed

Conventional extraction methods are widely used for isolating bioactive compounds from plant materials due to their efficiency and cost-effectiveness, despite being potentially time-consuming. These techniques rely on the principle of differential solubility of compounds in various organic solvents. Common solvents used in the extraction of Jatropha diterpenes, including jatrophatrione, include n-hexane, petroleum ether, dichloromethane, and chloroform (B151607) mdpi.com.

Maceration

Maceration is a simple and widely employed extraction technique. It involves soaking coarsely powdered plant material in a solvent at room temperature for an extended period, typically several days ms-editions.clnih.govoleumdietetica.es. The solvent penetrates the plant cells and dissolves the soluble compounds. Periodic stirring or shaking is recommended to ensure complete extraction nih.gov. After the soaking period, the liquid extract (miscella) is separated from the solid residue (marc) by filtration or decantation nih.gov. Maceration is often favored for preserving thermolabile compounds mdpi.com. A review of Jatropha diterpene extraction methods found maceration to be the most frequent technique used, accounting for 62% of studies mdpi.com.

Reflux with Solvents

Reflux extraction involves heating the plant material with a solvent at its boiling point. This method is generally faster and more efficient than maceration because the elevated temperature enhances the solubility of compounds and helps break down cell walls researchgate.netmdpi.com. The solvent is continuously condensed and returned to the extraction vessel, allowing for repeated contact with the plant material mdpi.comphytojournal.com. While effective for many compounds, the prolonged heating time in reflux extraction may not be suitable for heat-sensitive substances mdpi.com. Reflux with solvents was reported in 13% of studies on Jatropha diterpene extraction mdpi.com. One study on Jatropha dioica utilized a petroleum ether extract obtained after refluxing for 1 hour in methanol (B129727) nih.govresearchgate.net.

Soxhlet Extraction

Soxhlet extraction is a continuous solid-liquid extraction method that utilizes the principle of siphoning and solvent reflux phytojournal.comyork.ac.ukbcluae.com. The solid plant material is placed in a porous thimble within the Soxhlet apparatus. The solvent in the boiling flask is heated and vaporizes, rising into a condenser where it cools and drips into the thimble, immersing the plant material york.ac.ukbcluae.com. As the solvent level in the thimble rises, it eventually reaches a siphon arm, which causes the solvent containing the extracted compounds to drain back into the boiling flask york.ac.ukbcluae.com. This process is repeated automatically, allowing fresh solvent to continuously extract the material in the thimble phytojournal.comyork.ac.uk. Soxhlet extraction is highly efficient and requires less solvent compared to simple maceration or reflux, but it is also not suitable for thermolabile compounds due to the continuous heating mdpi.combcluae.com. Soxhlet extraction was employed in 8% of Jatropha diterpene extraction studies mdpi.com.

Hot Solvent Extraction

Hot solvent extraction, in a general sense, refers to methods where the solvent is heated to a temperature above room temperature but not necessarily at its boiling point under reflux conditions. This can include techniques like digestion, which uses moderate heat nih.gov. The application of heat increases the solubility and diffusion rate of the target compounds into the solvent. Hot solvent extraction was reported in 5% of Jatropha diterpene extraction studies mdpi.com.

Percolation

Percolation is a continuous extraction process where the solvent (menstruum) flows slowly through a column of the powdered plant material (drug) iipseries.orgdergipark.org.trslideshare.net. The plant material is typically moistened first and allowed to macerate for a period before the percolation begins dergipark.org.trslideshare.net. Fresh solvent is continuously added to the top of the column, displacing the solvent that has already passed through and is enriched with extracted compounds iipseries.orgslideshare.net. This allows for a more complete extraction compared to simple maceration iipseries.org. Percolation was the least frequent conventional method reported in the review of Jatropha diterpene extraction, accounting for 2% of studies mdpi.com.

Here is a summary of the prevalence of these conventional extraction methods in Jatropha diterpene studies:

| Extraction Method | Prevalence in Studies mdpi.com |

| Maceration | 62% |

| Reflux with Solvents | 13% |

| Soxhlet Extraction | 8% |

| Hot Solvent Extraction | 5% |

| Percolation | 2% |

Interactive Data Table: Prevalence of Conventional Extraction Methods

Chromatographic Separation Approaches

Following the initial extraction, crude extracts contain a complex mixture of compounds. Chromatographic techniques are essential for separating this compound from other constituents and obtaining it in a purified form mdpi.comnih.govoleumdietetica.es. The choice of chromatographic method depends on the physicochemical properties of this compound and the complexity of the extract.

Common chromatographic approaches used in the isolation and purification of natural products include column chromatography, thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC) nih.govoleumdietetica.es. This compound, being a diterpenoid with low to moderate polarity, is typically amenable to separation using these techniques nih.gov.

Column chromatography, often using silica (B1680970) gel as the stationary phase, is a standard method for initial separation and fractionation of crude extracts nih.govresearchgate.netajol.info. Different solvent systems are used as the mobile phase to elute compounds based on their polarity.

HPLC is a more advanced and high-resolution technique widely used for the analysis and purification of this compound and other diterpenes from Jatropha extracts researchgate.netnih.gov. HPLC methods for analyzing Jatropha dioica extracts have been developed and validated, allowing for the identification and quantification of compounds like this compound researchgate.netnih.gov. These methods often utilize a reverse-phase column (e.g., C18) and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724), with detection typically performed using a UV detector at a specific wavelength (e.g., 254 nm) researchgate.netnih.gov. The polarity of the extracting solvent has been reported not to affect the performance of the chromatographic method in some cases researchgate.netnih.gov.

Detailed research findings on chromatographic separation often involve optimizing parameters such as the stationary phase, mobile phase composition, flow rate, and detection wavelength to achieve adequate separation and resolution of this compound from co-eluting compounds. The reproducibility of chromatographic methods is assessed by evaluating the consistency of retention times and peak areas researchgate.netnih.gov.

| Chromatographic Technique | Application in this compound Isolation/Purification |

| Column Chromatography | Initial separation and fractionation of crude extracts. |

| HPLC | High-resolution separation, analysis, and purification. |

Interactive Data Table: Chromatographic Separation Techniques

Liquid-Liquid Extraction

Liquid-liquid extraction (LLE), also known as solvent extraction or partitioning, is a fundamental technique used to separate compounds based on their differential solubilities between two immiscible liquid phases, usually an organic solvent and water. syrris.comwikipedia.orgphenomenex.com This method is commonly applied in the initial stages of natural product isolation to partition compounds of interest from crude extracts. nih.govorganomation.com The principle relies on the distribution coefficient (K_d) or distribution ratio (D), which describes the ratio of the compound's concentration in the two phases at equilibrium. organomation.com

For the extraction of organic compounds, including diterpenoids like this compound which exhibit low to moderate polarity, organic solvents are typically used. nih.govphenomenex.com If the desired compound is neutral, the extraction sequence often involves multiple extractions with an organic solvent. libretexts.org In cases where the target compound is acidic or basic, adjusting the pH of the aqueous phase can selectively protonate or deprotonate the compound, altering its solubility and facilitating its transfer into the desired phase. libretexts.org This allows for the separation of the target compound from impurities with different acidic or basic properties.

Column Chromatography

Column chromatography is a widely used purification technique for isolating single chemical compounds from mixtures based on their differential adsorption to a stationary phase as a mobile phase passes through a column. wikipedia.orgchemistryviews.org For the purification of diterpenes, including this compound, traditional column chromatography techniques are frequently utilized. nih.gov

The stationary phase is typically a solid adsorbent packed into a cylindrical tube. wikipedia.org Silica gel is a common stationary phase used in normal-phase column chromatography, where polar compounds are retained more strongly and elute later than non-polar compounds. chemistryviews.orgkhanacademy.org The mobile phase, or eluent, is a solvent or mixture of solvents that carries the compounds through the column. wikipedia.org Separation is achieved as compounds move through the column at different rates depending on their interactions with the stationary and mobile phases. wikipedia.org Fractions containing the separated compounds are collected as they elute from the column. wikipedia.org

Purification by silica gel column chromatography has been reported in the context of this compound synthesis and isolation. mit.edusfu.ca The choice of solvent system is crucial for effective separation and is often optimized using thin-layer chromatography (TLC) before performing the column chromatography. wikipedia.orgchemistryviews.org Gradient elution, where the polarity of the mobile phase is gradually increased, can be employed for separating compounds with similar polarities or for complex mixtures. rochester.educommonorganicchemistry.com

High-Performance Liquid Chromatography (HPLC) in Isolation and Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful chromatographic technique used for both the analysis and preparative isolation and purification of non-volatile chemical and biological compounds. advancechemjournal.com In the context of this compound, HPLC has been employed for the analysis of extracts containing this compound. researchgate.netresearchgate.net

HPLC involves injecting a liquid sample into a mobile phase that flows through a column packed with a stationary phase. advancechemjournal.com The separation of components in the mixture is based on their differential retention in the column, determined by their partitioning between the mobile and stationary phases. advancechemjournal.com This partitioning is influenced by the interactions between the solute and both phases. advancechemjournal.com

An HPLC method for the analysis of this compound, along with other diterpenoids, has been validated using a water-acetonitrile mixture as the mobile phase on an AccQ-Tag column. researchgate.netresearchgate.net The analysis was carried out in gradient mode with UV detection set at 254 nm. researchgate.netresearchgate.net This method demonstrated good reproducibility in retention times and peak areas for this compound and other related compounds. researchgate.netresearchgate.net The polarity of the extracting solvent did not affect the performance of this chromatographic method. researchgate.netresearchgate.net

Solvent Systems for Extraction and Elution

The choice of solvent systems is critical for effective extraction and chromatographic separation of this compound. For the initial extraction of diterpenes from plant material, organic solvents are commonly used, including n-hexane, petroleum ether, dichloromethane, and chloroform. nih.gov These solvents are employed for soaking plant material and in subsequent liquid-liquid extraction and chromatographic procedures. nih.gov

In column chromatography, the mobile phase consists of a solvent or a mixture of solvents. wikipedia.org For silica gel column chromatography, common solvent systems are mixtures of a polar solvent and a non-polar solvent. rochester.edu Examples of common two-component solvent systems include ethyl acetate/hexane (B92381), ether/hexane, and methanol/dichloromethane. commonorganicchemistry.comrochester.edu The ratio of the polar to non-polar solvent is adjusted to optimize the separation of compounds based on their polarities. chemistryviews.org A solvent system that results in a compound having an Rf value between 0.25 and 0.35 in TLC is often recommended as a good starting point for column chromatography. chemistryviews.org

For the HPLC analysis of this compound, a water-acetonitrile mixture has been used as the mobile phase in a gradient elution program. researchgate.netresearchgate.net The elution program involved increasing the acetonitrile content linearly. researchgate.net

Table 1: Examples of Solvent Systems Used in Chromatography

| Chromatography Type | Stationary Phase | Mobile Phase Components | Common Mixtures | Application Context |

| Column Chromatography | Silica Gel | Polar and Non-polar Solvents | Ethyl Acetate/Hexane | General purification of organic compounds |

| Ether/Hexane | ||||

| Methanol/Dichloromethane | For more polar compounds | |||

| HPLC Analysis of this compound | AccQ-Tag | Water, Acetonitrile | Water-Acetonitrile (Gradient) | Analysis and quantification of diterpenoids researchgate.netresearchgate.net |

Table 2: Reproducibility Data from HPLC Analysis of this compound

| Compound | Relative Standard Variation (Retention Time) | Relative Standard Variation (Peak Area) |

| This compound | Lower than 4.5% researchgate.netresearchgate.net | Lower than 10.5% researchgate.netresearchgate.net |

| Riolozatrione (B1238254) | Lower than 4.5% researchgate.netresearchgate.net | Lower than 10.5% researchgate.netresearchgate.net |

| 6-epi-riolozatrione | Lower than 4.5% researchgate.netresearchgate.net | Lower than 10.5% researchgate.netresearchgate.net |

| Citlalitrione (B219042) | Lower than 4.5% researchgate.netresearchgate.net | Lower than 10.5% researchgate.netresearchgate.net |

Structural Elucidation and Characterization of Jatrophatrione

Spectroscopic Analysis Techniques

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and X-ray Diffraction, have been indispensable in unraveling the molecular architecture of Jatrophatrione. mdpi.comnih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure and dynamics of molecules. mdpi.com For this compound, both ¹H and ¹³C NMR have provided crucial information. nih.gov

Elucidation of Dicyclopenta[a,d]cyclononene Trione (B1666649) Framework

Analysis of the NMR spectra has been key to establishing the presence of the dicyclopenta[a,d]cyclononene trione ring system in this compound. ontosight.ai Detailed 1D and 2D NMR studies, including techniques like COSY and HMBC, allow for the mapping of proton-proton and proton-carbon correlations, which helps in piecing together the connectivity of the atoms within the molecule and confirming the complex tricyclic framework. nih.govmdpi.com

Stereochemical Assignment

Determining the stereochemistry of this compound is critical due to its impact on biological activity. ontosight.ai NMR techniques, such as NOESY experiments, provide information about the spatial proximity of protons, which is vital for assigning the relative configuration of chiral centers and confirming the stereochemistry. researchgate.net Studies have utilized iterative full-spin analysis of ¹H NMR data to obtain detailed J-correlation maps, aiding in the distinction of stereoisomers. nih.govresearchgate.net The specific stereochemistry of this compound is indicated by the prefix "(3ar-(3ar,6Z,9R,10as,11as))-" in its systematic name. ontosight.ai

Utility of ¹³C NMR Chemical Shifts

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The chemical shifts of carbon atoms are highly sensitive to their electronic environment and hybridization, offering valuable insights into the different types of carbon atoms present (e.g., methyl, methylene, methine, carbonyl, olefinic) and their connectivity. nih.govmdpi.com Compilations of ¹³C NMR chemical shifts for diterpenes, including those from Jatropha species, are beneficial for structural elucidation by allowing comparison with known compounds and identifying characteristic molecular patterns. mdpi.comresearchgate.net For instance, the ¹³C NMR spectrum of a related diterpenoid showed 20 signals, consistent with its diterpenoid nature, and DEPT experiments helped categorize these carbons. nih.gov The chemical shifts of carbonyl carbons are particularly informative, typically appearing in the range of 170-210 ppm, confirming the presence of ketone functionalities in this compound. mdpi.comresearchgate.net

Advanced Spectrometric Methods (e.g., Mass Spectrometry) in Structural Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to provide information about its fragmentation pattern, which can aid in structural confirmation. uni-saarland.denih.gov High-resolution mass spectrometry (HRMS), such as HR-EIMS, can establish the molecular formula of this compound by providing an accurate mass measurement of the molecular ion. nih.govsfu.ca The fragmentation pattern observed in the mass spectrum can be compared to known fragmentation pathways of similar compounds or used to deduce structural features. uni-saarland.denih.gov While MS primarily provides information on mass and fragmentation, it is a crucial complementary technique to NMR and X-ray diffraction for confirming the proposed structure of complex molecules like this compound. mdpi.comnih.gov

Comparative Structural Analysis with Congeneric Diterpenoids (e.g., Citlalitrione (B219042), Riolozatrione (B1238254), 6-epi-Riolozatrione)

This compound (3) shares a diterpenoid skeleton with other compounds isolated from Jatropha dioica, including riolozatrione (1), its C-6 epimer 6-epi-riolozatrione (2), and citlalitrione (4). nih.govnih.govacs.orgresearchgate.netacs.org While this compound is described as a tricyclic compound containing a nine-membered ring, riolozatrione and 6-epi-riolozatrione possess a rearranged diterpenoid skeleton known as the riolozane skeleton, characterized by two five-membered rings sharing a common double bond and a cyclohexadienone moiety with a fused cyclopropane (B1198618) ring. nih.govsciforum.netsciforum.net Citlalitrione is an epoxytrione diterpene. plantsciencejournal.com

Structural characterization and the distinction between these stereoisomers have relied heavily on detailed spectroscopic analysis, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and Vibrational Circular Dichroism (VCD), in conjunction with X-ray diffraction analysis for the unambiguous assignment of absolute configurations. nih.govnih.govacs.orgresearchgate.netacs.org

Research has shown that riolozatrione and 6-epi-riolozatrione are C-6 epimers, meaning they differ in the stereochemistry at the C-6 position. nih.govresearchgate.net This difference in configuration leads to conformational changes in the six-membered ring and distinct patterns in their 1H NMR spectra. nih.gov For instance, signals corresponding to H-6 and H-7 in 6-epi-riolozatrione appear at lower fields compared to riolozatrione, while the H3-18 and H3-20 methyl protons are shifted upfield in 6-epi-riolozatrione. nih.gov NOE correlations also provide key information; NOE correlations between H3-18 and H-6 and between H3-20 and H-7 are observed only in riolozatrione, indicating different chirality at C-6 and C-7 in the epimers. nih.gov Conversely, dipolar couplings between the H3-18 and H3-20 methyl protons and NOE correlations between H-6 and H-7 are observed only in 6-epi-riolozatrione. nih.gov

Comparative 13C NMR data also highlight structural differences, with 13C NMR resonances of adjacent carbons (C3-18, C-9, and C-7) in 6-epi-riolozatrione showing significantly reduced intensities and peak broadening compared to riolozatrione, potentially due to dynamic effects like conformational averaging or keto-enol tautomerism. nih.gov

The absolute configurations of riolozatrione, 6-epi-riolozatrione, this compound, and citlalitrione have been established through VCD and X-ray diffraction analysis. nih.govnih.govacs.orgresearchgate.netacs.org Citlalitrione's configuration, for example, was suggested based on analogous analysis and independently confirmed using X-ray crystal structure. rsc.org

The total synthesis of this compound and citlalitrione has been accomplished, and the identity of the synthetic compounds relative to the natural products has been confirmed through NMR spectroscopy. nih.gov The peracid oxidation of synthetic this compound has also been shown to yield (±)-citlalitrione, suggesting a potential relationship in their structural frameworks. mdpi.com

The following table summarizes some key characteristics of these compounds:

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | PubChem CID | Structural Features |

| This compound | C₂₀H₂₆O₃ | 314.4 | 5281372 | Tricyclic, includes a nine-membered ring. nih.govnih.gov |

| Citlalitrione | C₂₀H₂₆O₄ | 330.4 | 6449926 | Epoxytrione diterpene. plantsciencejournal.comnih.gov |

| Riolozatrione | C₂₀H₂₆O₃ | 314.4 | 5458721 | Riolozane skeleton, rearranged diterpenoid. nih.govnih.gov |

| 6-epi-Riolozatrione | C₂₀H₂₆O₃ | 314.4 | Not available | Riolozane skeleton, C-6 epimer of Riolozatrione. nih.govnih.govresearchgate.net |

Data Table: Comparative Spectroscopic and Structural Data

| Compound | Structural Class | Key Rings/Features | Relationship to others | Spectroscopic Distinctions (Examples) | Absolute Configuration |

| This compound | Diterpenoid | Tricyclic, nine-membered ring | Congeneric | Confirmed by NMR. nih.gov | Established by VCD/X-ray. nih.govnih.govacs.orgacs.org |

| Citlalitrione | Epoxytrione Diterpene | Contains an epoxide and three ketone groups. plantsciencejournal.comnih.gov | Congeneric | Confirmed by NMR. acs.org VCD spectra analyzed. rsc.org | Established by VCD/X-ray. nih.govacs.orgacs.orgrsc.org |

| Riolozatrione | Rearranged Diterpenoid | Riolozane skeleton, fused rings, cyclopropane. nih.govsciforum.net | Congeneric, C-6 epimer of (2) | Distinct 1H and 13C NMR shifts compared to (2). nih.gov NOE correlations differ from (2). nih.gov | Established by VCD/X-ray. nih.govnih.govacs.orgacs.org |

| 6-epi-Riolozatrione | Rearranged Diterpenoid | Riolozane skeleton, C-6 epimer of (1) | Congeneric, C-6 epimer of (1) | Distinct 1H and 13C NMR shifts compared to (1). nih.gov NOE correlations differ from (1). nih.gov | Established by VCD/X-ray. nih.govnih.govacs.orgacs.org |

These comparative analyses are crucial for the accurate identification and structural elucidation of novel diterpenoids isolated from Jatropha species and for understanding the subtle structural variations that may influence their physical, chemical, and biological properties.

Biosynthetic Pathways of Jatrophatrione

General Overview of Isoprenoid and Terpenoid Biosynthesis

Terpenoids, also known as isoprenoids, represent a vast and diverse group of natural products derived from five-carbon isoprene (B109036) units. libretexts.orgwikipedia.org These units are assembled in various combinations to form compounds with varying numbers of carbon atoms, classified as monoterpenes (C10), sesquiterpenes (C15), diterpenes (C20), sesterterpenes (C25), triterpenes (C30), and tetraterpenes (C40). libretexts.orgmdpi.com Diterpenes, like jatrophatrione, are composed of four isoprene units. libretexts.orgwikipedia.org

The biosynthesis of isoprenoids begins with the formation of the activated five-carbon precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). mdpi.comnih.govmdpi.com These precursors are synthesized through two distinct pathways: the mevalonate (B85504) (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway. libretexts.orgmdpi.com DMAPP serves as an electrophile, while IPP acts as a nucleophile, allowing their condensation catalyzed by prenyltransferases. mdpi.com Sequential condensation reactions with IPP and DMAPP yield geranyl diphosphate (GPP, C10), farnesyl diphosphate (FPP, C15), and geranylgeranyl diphosphate (GGPP, C20), which is the direct precursor for diterpenes. mdpi.comwikipedia.orgmdpi.com

The structural diversity of diterpenes arises mainly from the action of two classes of enzymes: diterpene synthases (TPSs) and cytochrome P450 monooxygenases (CYPs). wikipedia.orgmdpi.com TPSs catalyze the cyclization of the acyclic GGPP precursor to form various cyclic diterpene skeletons. mdpi.comnih.gov

Postulated Role of Casbene (B1241624) as a Diterpene Precursor

Casbene, a bicyclic diterpene, is widely acknowledged as a key intermediate and the first committed step in the biosynthesis of various macrocyclic and polycyclic diterpenoids found in Euphorbiaceae species, including those with jatrophane, tigliane (B1223011), lathyrane, and ingenane (B1209409) skeletons. nih.govfrontiersin.orgoup.compnas.org The conversion of GGPP to casbene is catalyzed by the enzyme casbene synthase (CBS). frontiersin.orgoup.com

The biosynthesis of casbene-derived diterpenes commences from GGPP. The diphosphate group is cleaved from GGPP, generating a delocalized cation. This cation interacts with a terminal double bond, leading to the formation of a cembrene (B1233663) intermediate. nih.gov Further cyclization and rearrangements of this intermediate are proposed to yield the diverse carbon skeletons observed in casbene-derived diterpenes. nih.gov Specifically, in the proposed route from casbene to jatrophane, casbene is formed first, followed by the opening of its cyclopropane (B1198618) ring and subsequent closure of a five-membered ring between C-6 and C-10 to establish the jatrophane core. nih.gov An alternative viewpoint suggests that jatrophanes might be derived from lathyranes through the opening of a cyclopropane ring. nih.gov

Enzymatic Transformations and Post-Cyclization Reactions

Following the initial cyclization of GGPP to form the basic diterpene skeleton (such as casbene or a related intermediate), a series of enzymatic transformations further modify the structure, leading to the vast diversity of diterpenoids. These post-cyclization reactions include oxidations, hydroxylations, epoxidations, isomerizations, and acylations. oup.com

Involvement of Cytochrome P450 Monooxygenases (CYPs) in Diterpene Diversification

Cytochrome P450 monooxygenases (CYPs) play a crucial role in the diversification of diterpene structures in plants. wikipedia.orgmdpi.comnih.govoup.com These enzymes are responsible for the majority of oxidation reactions that occur in secondary metabolism, including terpenoid biosynthesis. oup.com CYPs can introduce hydroxyl groups, epoxides, and carbonyl functionalities, increasing the polarity and introducing bioactive functional groups to the diterpene skeleton. mdpi.comnih.gov

In the context of casbene-derived diterpenoids like jatrophanes, CYPs are involved in key oxidative steps. For instance, oxidation of casbene at the C5 position is conserved in many casbene-derived diterpenoids found in Euphorbiaceae. oup.com Additionally, studies have identified CYPs from the CYP71 and CYP726 subfamilies within the CYP71 clan that are functionally characterized as diterpene-modifying enzymes in Euphorbiaceae. pnas.orgnih.govresearchgate.net These CYPs, often found clustered with casbene synthase genes, catalyze regio-specific oxidations, such as the 9-oxidation and 5-oxidation of casbene, which are considered early bifurcation steps in the biosynthesis of macrocyclic diterpenoids. pnas.org The relationship between cyclization and oxygenation stages, often controlled by CYPs, is considered key to the formation of multicyclic diterpenoids. pnas.org

Mechanistic Hypotheses for the Formation of the Jatrophane Skeleton

The formation of the unique jatrophane skeleton from a precursor like casbene involves intricate cyclization and rearrangement steps. Several mechanistic hypotheses have been proposed. The generally accepted pathway involves the opening of the cyclopropane ring in casbene, followed by the closure of a five-membered ring to form the bicyclic [10.3.0] pentadecane (B166386) system characteristic of jatrophanes. nih.govbg.ac.rs

One proposed mechanism suggests that the casbene precursor undergoes opening of the cyclopropane ring, followed by the closure of the five-membered ring between C-6 and C-10 to form the jatrophane core. nih.gov Another perspective suggests a possible derivation from lathyrane intermediates through cyclopropane ring opening. nih.govpnas.org

Chemical Synthesis and Analog Development of Jatrophatrione

Total Synthesis Strategies of the [5.9.5] Tricyclic Framework

The construction of the [5.9.5] tricyclic core of jatrophatrione has been a central theme in its total synthesis. researchgate.netacs.orgacs.orgacs.orgnih.govorganic-chemistry.orgnih.govacs.orgnih.gov Retrosynthetic analysis has focused on identifying key disconnections and strategic reactions that can efficiently assemble this complex ring system. acs.org

Linear Synthesis Approaches and Sequence Design

One successful approach to the total synthesis of this compound has involved a linear synthesis strategy. mdpi.com A reported linear sequence from a point of convergence spans 20 steps. researchgate.net This strategy involves the sequential construction of the molecular framework and the introduction of functional groups. mdpi.com The design of such a sequence necessitates careful consideration of reaction compatibility and the stereochemical outcome of each transformation to arrive at the correct configuration of the natural product.

Key Reaction Methodologies

Several key reaction methodologies have been employed in the total synthesis of the this compound core. These methods are crucial for building the strained and complex [5.9.5] tricyclic system with the correct stereochemistry.

The anionic oxy-Cope rearrangement is a powerful mdpi.commdpi.com-sigmatropic isomerization that has been strategically utilized in the synthesis of the this compound framework. acs.orgacs.orgacs.orgnih.govorganic-chemistry.orgnih.govacs.orgnih.govuni-konstanz.de This reaction involves the rearrangement of a 1,5-dien-3-olate to a γ,δ-unsaturated carbonyl compound. In the context of this compound synthesis, this rearrangement has been used to generate a nine-membered ring, a key component of the tricyclic system. acs.orgorganic-chemistry.org The charge-accelerated nature of the anionic oxy-Cope rearrangement facilitates this transformation, often proceeding via a chair-like transition state. acs.orgnih.gov This step can conveniently establish a tetracyclic structural framework amenable to further modification. researchgate.net

The Grob fragmentation is another significant reaction employed in the synthesis of this compound. acs.orgacs.orgacs.orgnih.govorganic-chemistry.orgnih.govacs.orgnih.govwhiterose.ac.ukfigshare.com This reaction involves a 1,4-elimination reaction where a leaving group is expelled, leading to the cleavage of a C-C bond and the formation of a new double bond, often accompanied by ring opening or expansion. whiterose.ac.uk In the synthesis of this compound, a Grob fragmentation has been used to reopen a ring, contributing to the formation of the nine-membered ring within the tricyclic structure. organic-chemistry.orgnih.gov This fragmentation can be set in motion following the appropriate functionalization of an intermediate, such as the monomesylation of a diol. organic-chemistry.org The Grob fragmentation approach has been reported to generate the desired [5.9.5] tricyclic framework in high yield. whiterose.ac.uk

Transannular reactions, particularly transannular ene cyclization, play a vital role in forming cyclic systems across a ring. uni-konstanz.de In the synthesis of this compound, a spontaneous intramolecular ene cyclization has been observed following the anionic oxy-Cope rearrangement and subsequent methylation. acs.orgacs.orgnih.govorganic-chemistry.orgnih.govacs.org This cyclization leads to the formation of a C9-C14 bond, contributing to the construction of the tricyclic core. uni-konstanz.de The transannular ene cyclization can occur rapidly, especially when a strained intermediate containing a trans double bond in a medium-sized ring is generated. acs.orgnih.gov

Stereocontrolled intramolecular hydrosilylation has been employed to introduce functionality and control stereochemistry at specific positions within the this compound framework. acs.orgacs.orgnih.govorganic-chemistry.orgnih.govacs.org This reaction involves the addition of a silicon-hydrogen bond across an alkene or alkyne within the same molecule, guided by a directing group such as a hydroxyl group. sigmaaldrich.com In the synthesis of this compound, intramolecular hydrosilylation has been used to achieve efficient functionalization, specifically at the C12-position, and to guarantee the cis relationship of two hydroxy groups, which are then protected as a cyclic carbonate. researchgate.netacs.org This step is crucial for setting the stage for subsequent transformations. acs.orgnih.govnih.govacs.org

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 5281372 |

| Citlalitrione (B219042) | 12568617 |

Interactive Data Table (Example - Hypothetical Yield Data)

While specific yield data for each individual step across all reported syntheses might vary and require detailed analysis of the primary literature, the following table illustrates how such data could be presented if available, focusing on key transformations mentioned in the synthesis of the [5.9.5] framework.

| Key Transformation | Starting Material | Product | Reported Yield (%) | Reference |

| Anionic Oxy-Cope Rearrangement/Cascade | Precursor 21 | Intermediate with [5.9.5] framework | Data not specified | acs.orgnih.govacs.org |

| Grob Fragmentation | Intermediate 51 | Intermediate 52 (Ring-opened product) | Data not specified | acs.orgnih.gov |

| Grob Fragmentation | Tetracyclic product 1-118 | Tricyclic framework 1-119 | 98 | whiterose.ac.uk |

| Transannular Ene Cyclization | Intermediate 8 | Intermediate 9 | Spontaneous | acs.orgorganic-chemistry.org |

| Intramolecular Hydrosilylation | Intermediate | Intermediate with cyclic carbonate | Data not specified | acs.orgnih.govnih.govacs.org |

Transannular Ene Cyclization

Enantioselective Synthesis Efforts

Efforts towards the enantioselective synthesis of this compound have been a subject of research. An enantioselective approach to the [5.9.5] tricyclic nucleus of this compound has been reported. This route involved key steps such as an oxyanionic Cope rearrangement and a Grob fragmentation. nih.govacs.org The synthetic pathway developed aimed to provide access to 9-epithis compound, with the intention of investigating its potential isomerization to this compound under mild basic conditions. nih.govacs.org

Synthetic Derivatization and Generation of Analogs

Synthetic strategies have been developed to modify this compound and generate congeneric and epimeric compounds.

Conversion to Congeneric Compounds (e.g., Citlalitrione via Peracid Oxidation)

This compound can be converted into related diterpenoids, such as Citlalitrione. A reported method for the synthesis of (±)-Citlalitrione involves the peracid oxidation of this compound. mdpi.com Specifically, treatment of this compound with m-chloroperbenzoic acid (MCPBA) leads to Citlalitrione, with the epoxidation preferentially occurring on the α-face of the double bond more remote from the carbonyl group. This transformation highlights a method for introducing additional oxygen functionality into the this compound core.

Studies towards Epimeric Forms (e.g., 9-epithis compound)

Studies have been conducted towards the synthesis of epimeric forms of this compound, notably 9-epithis compound. The synthesis of highly functionalized [5.9.5] tricyclic systems closely related to both this compound and 9-epithis compound has been described. A synthetic pathway was developed with the expectation that it would open a route to 9-epithis compound for studying its anticipated isomerization to this compound under mildly basic conditions. nih.govacs.org Research has explored functionalization pathways for advanced polycyclic precursors to both the 9-epi and 8,9-dehydro congeners.

Advanced Synthetic Approaches and Potential for Large-Scale Production

Advanced synthetic approaches have been developed to access the complex [5.9.5] tricyclic core of this compound and its analogs. One reported concise total synthesis of (±)-Jatrophatrione and (±)-Citlalitrione begins with a tandem anionic oxy-Cope rearrangement/methylation/transannular ene cyclization to establish a tetracyclic framework. This is followed by the introduction of a conjugated enone double bond and a hydroxyl-directed 1,4-reduction, setting the stage for a Grob fragmentation. Stereocontrolled intramolecular hydrosilylation is then employed for the introduction of a cyclic carbonate. Other key transformations in these advanced syntheses include intramolecular hydrosilylation for functionalization at the C12-position, Treibs oxidation for installing the enone functionality, and syn-elimination with thiocarbonyldiimidazole to generate the dienone functionality. The linear sequence from the point of convergence in one such synthesis was reported to be 20 steps. While these synthetic routes demonstrate the feasibility of constructing the core structure, the potential for large-scale production would depend on factors such as the efficiency, cost, and availability of reagents and the scalability of the key steps.

Biological Activities and Mechanistic Investigations of Jatrophatrione in Vitro and Cellular Studies

Antineoplastic and Cytotoxic Activities

Jatrophatrione has demonstrated antineoplastic and cytotoxic activities in in vitro and cellular studies. These activities have been explored through various assays, including those evaluating tumor-inhibitory effects, cellular viability, proliferation, and apoptosis, as well as investigations into the underlying cellular and molecular mechanisms.

In Vitro Assays of Tumor-Inhibitory Activity (e.g., P-388 Lymphocytic Leukemia Assay)

This compound has displayed tumor-inhibitory activity in the P-388 lymphocytic leukemia assay. This assay is a standard method for evaluating the potential of compounds to inhibit the growth of tumor cells in vitro. Along with other Jatropha diterpenes like jatrophone (B1672808) and spruceanol, this compound has been noted for its antitumor properties against P388 lymphocytic leukemia cells.

Evaluation of Cellular Viability, Proliferation, and Apoptosis

Studies on various Jatropha diterpenes, including those structurally related to this compound, have investigated their effects on cellular viability, proliferation, and the induction of apoptosis in cancer cell lines. Cytotoxicity assays, such as the MTT and SRB assays, are commonly used to measure the reduction in cell viability caused by a compound. Inhibition of cell proliferation and the induction of programmed cell death (apoptosis) are key mechanisms by which potential anticancer agents exert their effects. While direct, detailed data specifically on this compound's effects on cellular viability, proliferation, and apoptosis across a broad range of cell lines is not extensively detailed in the provided snippets, the general cytotoxic and tumor-inhibitory activities of this compound and related Jatropha diterpenes suggest that these mechanisms are likely involved. For example, studies on jatrophone, a related diterpene, have shown potent cytotoxic activity, dose-dependent inhibition of cell viability, induction of cell cycle arrest, and promotion of apoptotic cell death in cancer cells.

Exploration of Cellular and Molecular Mechanisms of Cytotoxicity

The mechanisms by which Jatropha diterpenes, including potentially this compound, exert their cytotoxic effects involve the modulation of various cellular pathways. Research on related compounds like jatrophone has indicated the involvement of pathways such as the PI3K/AKT/NF-κB signaling pathway. Inhibition of this pathway can affect cell survival, proliferation, and apoptosis. Apoptosis can be induced through mechanisms involving the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2, survivin, XIAP) proteins, and the activation of caspases. While specific mechanistic details for this compound are not as widely reported as for some other Jatropha diterpenes in the provided results, the observed tumor-inhibitory and cytotoxic activities suggest interactions with key cellular processes regulating cell growth and death.

Anti-inflammatory Properties

Research into this compound and similar compounds has explored their potential anti-inflammatory properties. Jatropha species are known to possess anti-inflammatory activity, as supported by traditional use and in vitro and in vivo assays of various extracts and isolated compounds.

Cellular and Biochemical Modulation of Inflammatory Responses

Inflammatory responses involve a complex cascade of cellular and biochemical events. While specific studies detailing this compound's direct modulation of these events are limited in the provided information, research on Jatropha extracts and other compounds from the genus indicates effects on inflammatory mediators and pathways. For instance, extracts of Jatropha integerrima have been shown to reduce levels of inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) PGE2, TNF-α, and PKC in in vivo models of inflammation. Flavonoids and diterpenes present in Jatropha species are considered contributors to their anti-inflammatory activity, potentially by modulating enzymes and signaling pathways involved in inflammation. Studies on other compounds have explored the modulation of pathways like NF-κB, which plays a crucial role in regulating inflammatory responses.

Antimicrobial Efficacy (In Vitro)

This compound and other diterpenes from Jatropha species have been investigated for their antimicrobial efficacy in vitro. Various extracts and isolated compounds from Jatropha plants have demonstrated inhibitory action against a range of microorganisms, including bacteria and fungi. While the provided snippets mention this compound in the context of antimicrobial activity of Jatropha diterpenes generally, detailed in vitro data specifically for this compound against particular microbial strains is not extensively presented. However, the broader research on Jatropha diterpenes suggests that this compound may contribute to the observed antimicrobial properties of these plants. Studies on Jatropha curcas extracts, for example, have shown varied degrees of antimicrobial activity against tested human pathogens and plant pathogenic bacteria and fungi in vitro.

Antibacterial Activity

While some studies focus on the antimicrobial properties of Jatropha species extracts, which contain various diterpenes including this compound, specific data on the isolated compound's antibacterial activity is less extensively detailed in the search results. Jatropha species extracts have shown antibacterial activity against both Gram-positive and Gram-negative microorganisms. For instance, extracts from Jatropha dioica have been evaluated for their activity against bacteria such as Bacillus cereus, Staphylococcus aureus, Escherichia coli, and Salmonella Typhimurium. Another study mentioned that diterpene jatrophenone, isolated from Jatropha gossypiifolia, exhibits in vitro antibacterial activity. While these studies indicate the presence of antibacterial compounds within Jatropha plants, the direct contribution and specific potency of isolated this compound require further focused investigation to provide detailed research findings and data tables solely for this compound's antibacterial effects.

Antifungal Activity

Similar to antibacterial activity, research often reports on the antifungal properties of Jatropha extracts containing this compound and other diterpenes like citlalitrione (B219042) and jatropholone A and B. These extracts have demonstrated moderate capacity to inhibit fungal growth. For example, hydro-alcoholic root extracts of J. dioica showed activity against Candida albicans. Methanol (B129727) and hexane (B92381) extracts of J. dioica root were also active against Candida albicans and Sporothrix schenckii, with the hexane extract showing activity against a broader range of fungi including Candida parapsilosis and Cryptococcus neoformans. While these findings suggest that this compound, as a constituent of these extracts, may contribute to the observed antifungal effects, specific data on the minimum inhibitory concentrations (MIC) or growth inhibition percentages for isolated this compound against various fungal strains are not explicitly provided in the search results to construct a dedicated data table for the isolated compound.

Antioxidant Potential

This compound has been implicated in the antioxidant potential observed in Jatropha extracts. Antioxidant activity is crucial in mitigating oxidative stress, which is linked to various pathological conditions.

Modulation of Oxidative Stress Markers (e.g., MDA, SOD, GSH)

Studies evaluating the effects of Jatropha extracts containing this compound on oxidative stress markers have provided insights into its potential role as an antioxidant. In a study investigating the nephroprotective effects of Jatropha dioica extract against ischemia-reperfusion (IR) injury in rats, which is associated with oxidative stress, the extract was found to modulate levels of malondialdehyde (MDA), superoxide (B77818) dismutase (SOD), and reduced glutathione (B108866) (GSH). The IR group showed significantly higher MDA levels and significantly lower GSH and SOD levels compared to the sham group. Treatment with the J. dioica extract significantly reduced MDA concentration and significantly increased GSH and SOD levels in the Jd+IR group compared to the IR group. While the study attributes these effects to the presence of compounds including this compound, along with others like citlalitrione, 6-epi-riolozatrione, riolozatrione (B1238254), beta-sitosterol, catechin, ellagic acid, gallic acid, jatrophone A, and jatrophone B, it highlights the potential of this compound as a contributor to the extract's antioxidant capacity and its ability to modulate these key oxidative stress markers.

Modulation of Oxidative Stress Markers by Jatropha dioica Extract (containing this compound) in a Rat Model of Ischemia-Reperfusion Injury

| Marker | Sham Group (Mean ± SD) | IR Group (Mean ± SD) | Jd+IR Group (Mean ± SD) | Significance (IR vs. SH) | Significance (IR vs. Jd+IR) |

| MDA | 110 ± 14 μM/mg | 176 ± 31 μM/mg | 110 ± 51 μM/mg | p = 0.0275 | p = 0.0290 |

| GSH | 1.14 ± 0.13 nM/mg | 0.19 ± 0.08 nM/mg | 0.56 ± 0.03 nM/mg | p < 0.0001 | p = 0.0014 |

| SOD | 11 ± 3 U/mg | 4 ± 1 U/mg | 19.00 ± 0.08 U/mg | p = 0.0003 | Data available in source |

Note: Data is derived from a study using a Jatropha dioica extract which contains this compound and other compounds. The table reflects the effects of the extract.

Enzyme Inhibition Profiling

Research into the biological activities of diterpenes from Jatropha species has included investigations into their enzyme inhibitory potential. While the search results mention enzyme inhibition in the context of other Jatropha diterpenes, such as the PTP1B inhibitory activity of jatrophainolides A-C and certain diterpenes from Icacina oliviformis, and the potential of trione (B1666649) structures to inhibit certain enzymes, specific enzyme inhibition profiling data directly and solely attributed to isolated this compound is not prominently featured in the provided search snippets. One study mentions that compounds present in J. dioica extract, including this compound, may have attenuated damage associated with a surgical procedure by potentially inhibiting the activity of enzymes like AST and LDH. However, this is an inference based on the extract's effect and not a direct enzyme inhibition assay of isolated this compound.

Exploration of Novel Molecular Targets

The pharmacological importance of Jatropha diterpenes, including this compound, is underscored by their ability to interact with novel molecular targets. The structural diversity of these compounds contributes to their potential to influence various pathways within cells. While the search results highlight the exploration of novel molecular targets for other Jatropha diterpenes, such as the identification of BRAT1 as a key cellular target for curcusone D via chemoproteomics, specific studies detailing the exploration of novel molecular targets uniquely for this compound are not explicitly provided. The general understanding is that diterpenes from this genus exhibit potent bioactivities by interacting with new molecular pathways, which strengthens their role in the development of potential therapeutic agents.

Advanced Research Methodologies and Future Perspectives

In Silico Analysis for Drug-Likeness and Pharmacokinetic Prediction

In silico analysis plays a crucial role in the early stages of drug discovery by predicting the potential pharmacological profile of a compound based on its chemical structure. For Jatropha diterpenes (JTDs), including compounds like jatrophatrione, in silico studies have been conducted to assess their drug-likeness and predict pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADMET). This type of analysis helps identify compounds with favorable physicochemical characteristics for pharmaceutical development.

Computational tools and web servers, such as SwissADME and pkCSM, are commonly employed for these predictions. These tools evaluate various parameters, including Lipinski's rule of five, topological polar surface area (TPSA), and predicted ADMET profiles. For JTDs, in silico analysis has identified classes and individual compounds with promising ADMET features. The alignment of ADMET predictions with descriptors from drug databases can even suggest potential therapeutic applications, such as the possibility of compounds crossing the blood-brain barrier, which might be relevant for developing agents targeting the central nervous system.

While specific in silico data solely focused on this compound's drug-likeness and pharmacokinetics in isolation were not extensively detailed in the search results, the broader application of these methods to JTDs provides a strong framework for future studies specifically on this compound.

Integration of "Omics" Technologies (e.g., Proteomics) in Target Discovery

The integration of "omics" technologies, particularly proteomics, holds significant promise for unraveling the molecular mechanisms of action of compounds like this compound and identifying their biological targets. Proteomics involves the large-scale study of proteins, providing insights into their abundance, modifications, and interactions within biological systems.

In the context of drug discovery, proteomics can be used to identify protein targets that a compound binds to or modulates. Techniques such as chemoproteomics, which studies the interactions between small molecules and proteins, can map drug-target interactions across the entire proteome. This approach can facilitate the discovery of novel drug candidates and uncover new therapeutic pathways.

While the search results did not provide specific examples of proteomics studies directly involving this compound, the application of these technologies is highly relevant for future research. By analyzing changes in protein expression or activity in cells or tissues treated with this compound, researchers can gain a comprehensive understanding of its cellular effects and pinpoint the specific proteins or pathways it influences. Functional proteomics platforms, such as ligandomics, can also be employed to profile cell-binding ligands and identify disease-selective targets. These advanced proteomic approaches, including data-independent acquisition mass spectrometry (DIA-MS), are increasingly being used to identify novel disease-relevant targets and discover new therapeutic compounds.

Development of Analytical Methods for Detection and Quantification in Complex Biological Matrices

Accurate detection and quantification of this compound in complex biological matrices, such as plasma, urine, or tissue samples, are essential for pharmacokinetic studies, toxicological assessments, and understanding its in vivo behavior. Developing sensitive, selective, and robust analytical methods is a critical aspect of research on natural products like this compound.

Commonly used analytical techniques for the quantification of pharmaceutical compounds in biological matrices include liquid chromatography coupled with mass spectrometry (LC-MS/MS) and ligand-binding assays (LBAs), such as ELISA. LC-MS/MS is a powerful technique that combines the separation capabilities of liquid chromatography with the detection and quantification abilities of mass spectrometry, making it highly effective for analyzing complex biological samples. LBAs, particularly ELISA, are considered a gold standard for the analysis of large molecules in complex biological samples due to their high sensitivity.

For this compound, which is a relatively small molecule compared to biologics, LC-MS/MS based methods are likely to be the primary choice for detection and quantification. These methods often involve sample preparation steps to extract the analyte from the biological matrix, followed by chromatographic separation and mass spectrometric detection. The development of specific and validated analytical methods is crucial to ensure the reliability of data obtained from in vivo studies.

Biosynthesis Engineering and Metabolic Pathway Modulation for Enhanced Production

Investigating the biosynthesis of this compound and exploring strategies for metabolic pathway modulation are important for potentially enhancing its production, especially if natural sources yield limited quantities. Metabolic engineering aims to reconfigure cellular metabolism to improve the yield and efficiency of target compound production. This involves modifying genes encoding key enzymes or regulatory proteins within metabolic pathways to modulate metabolite flux.

While specific details on the biosynthesis of this compound were not extensively covered in the search results, research on the biosynthesis of other natural products and the application of metabolic engineering techniques provide a relevant framework. Strategies in metabolic engineering include overexpression or silencing of key genes involved in the biosynthetic pathway, pathway redirection to channel intermediates towards the desired product, and the introduction of novel biosynthetic routes. Techniques like CRISPR-based metabolic pathway engineering have shown effectiveness in modulating multiple genes simultaneously to optimize pathway flux.

Understanding the enzymatic steps and regulatory mechanisms involved in this compound biosynthesis is a prerequisite for applying metabolic engineering approaches. By identifying the genes and enzymes responsible for its synthesis in Jatropha species, researchers can explore heterologous expression in microbial hosts or engineer the native plant pathways to increase this compound yield.

Sustainable Production and Scaling Strategies for Research Materials

Ensuring a sustainable supply of this compound for research purposes and potential future applications requires the development of sustainable production and scaling strategies. Traditional methods of extracting natural products from plants can be resource-intensive and dependent on geographical location and environmental factors.

Sustainable production strategies for natural compounds involve exploring alternative methods such as optimized plant cultivation, in vitro plant cell culture, or microbial fermentation through biosynthesis engineering. Advances in extraction techniques, such as ultrasound and supercritical fluid extraction, offer improved yields, enhanced safety, and environmentally friendly alternatives to classical methods. These techniques can contribute to the sustainable production of green chemicals.

Scaling strategies for research materials involve moving from laboratory-scale production to larger quantities required for extensive biological testing and potential preclinical studies. This requires optimizing the chosen production method for yield and efficiency, as well as establishing reliable and reproducible protocols. For plant-derived compounds, this could involve scaling up cultivation or in vitro culture systems. If biosynthesis engineering in microbial hosts proves successful, scaling would involve optimizing fermentation processes.

Effective scaling strategies also consider economic viability and environmental impact. Partnerships and collaborations between research institutions and industry can facilitate the transition from laboratory research to larger-scale production. The focus is on achieving sustainable growth and ensuring a consistent supply of high-quality material for ongoing research into this compound.

Q & A

Q. How should researchers navigate discrepancies in this compound’s reported spectroscopic data?

- Answer : Replicate experiments using identical instrumentation (e.g., 500 MHz NMR) and solvent systems. Cross-check with independent databases (e.g., PubChem, Reaxys) and consult crystallographic data if available. Publish errata or correspondence to clarify inconsistencies, emphasizing raw data transparency .

Methodological Notes

- Data Integrity : Maintain raw datasets (spectra, chromatograms) in repositories like Zenodo for peer validation. Use version-control software (e.g., Git) for collaborative projects .

- Experimental Design : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to hypothesis formulation. For bioassays, include power analyses to determine sample sizes .

- Conflict Resolution : For contradictory results, host interdisciplinary workshops to align methodologies and establish consensus protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.